
Methyl farnesoate
Descripción general
Descripción
Methyl farnesoate is a sesquiterpenoid hormone that plays a crucial role in the development and reproduction of crustaceans. It is the methyl ester of farnesoic acid and is structurally similar to juvenile hormones found in insects. This compound is produced by the mandibular organs of crustaceans and has been shown to influence various physiological processes, including reproductive maturation and maintenance of juvenile morphology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl farnesoate can be synthesized through several methods. One common approach involves the stereospecific preparation of 1,5-diene units, which are then used to synthesize this compound and its synthetic precursors . Another method involves the use of solid-phase microextraction followed by gas chromatography-mass spectrometry (SPME-GC-MS) to analyze and quantify this compound released in growth mediums .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of the compound from natural sources, such as crustaceans. The process may include steps like solvent extraction, chromatography, and crystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Methyl farnesoate undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice can significantly influence the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of farnesoic acid, while reduction can yield various reduced forms of the compound .
Aplicaciones Científicas De Investigación
Methyl farnesoate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In crustaceans, it plays a vital role in regulating reproductive maturation and maintaining juvenile morphology . In insects, it functions similarly to juvenile hormones, influencing metamorphosis and development . Additionally, this compound has been studied for its potential use in aquaculture to enhance the reproductive output of commercially important species .
Mecanismo De Acción
The mechanism of action of methyl farnesoate involves its interaction with specific receptors and molecular pathways. In crustaceans, it binds to receptors in the mandibular organs, leading to the activation of signaling pathways that regulate reproductive maturation and juvenile morphology . In insects, this compound acts through juvenile hormone receptors, influencing gene expression and developmental processes .
Comparación Con Compuestos Similares
Methyl farnesoate is structurally similar to other juvenile hormones, such as juvenile hormone III (JHIII). it lacks the epoxide moiety characteristic of JHIII, which gives it unique properties and functions . Other similar compounds include farnesoic acid and various juvenile hormone analogs used in pest control and research .
Conclusion
This compound is a versatile and important compound with significant roles in the development and reproduction of crustaceans and insects. Its unique properties and wide range of applications make it a valuable subject of scientific research and industrial use.
Propiedades
IUPAC Name |
methyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-13(2)8-6-9-14(3)10-7-11-15(4)12-16(17)18-5/h8,10,12H,6-7,9,11H2,1-5H3/b14-10+,15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKXNIPBVLQYAB-VDQVFBMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC(=O)OC)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C(=O)OC)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893654 | |
| Record name | Methyl farnesoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10485-70-8 | |
| Record name | Methyl farnesoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010485708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl farnesoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


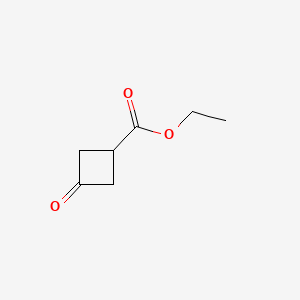
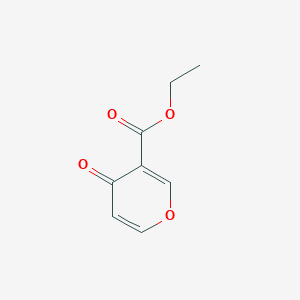
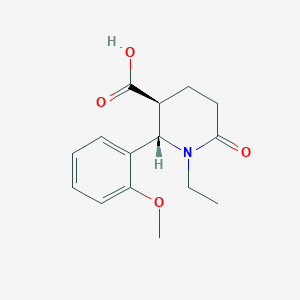
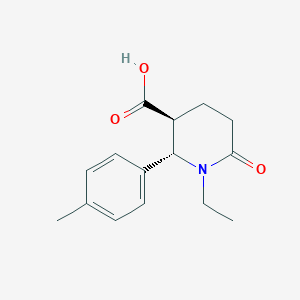



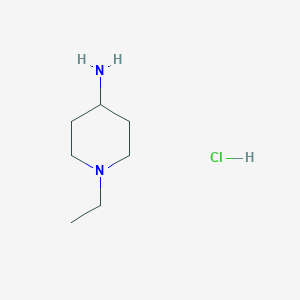


![1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B3021321.png)
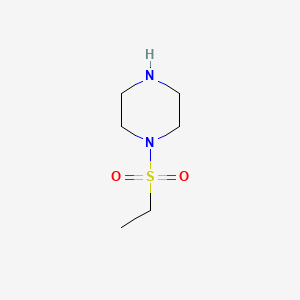

![Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3021328.png)
